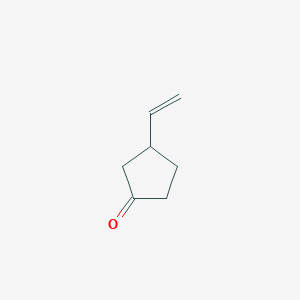

3-Ethenylcyclopentan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethenylcyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-6-3-4-7(8)5-6/h2,6H,1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORKABJLEXAPFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00511166 | |

| Record name | 3-Ethenylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50337-14-9 | |

| Record name | 3-Ethenylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethenylcyclopentan 1 One and Its Precursors/derivatives

Retrosynthetic Analysis of 3-Ethenylcyclopentan-1-one

A retrosynthetic analysis of this compound reveals several plausible synthetic pathways by disconnecting the target molecule at strategic bonds.

Carbon-Carbon Bond Disconnection: A primary disconnection can be made at the C3-vinyl bond. This suggests a precursor such as a cyclopentanone (B42830) with a suitable electrophilic or nucleophilic handle at the 3-position. For instance, a conjugate addition (Michael addition) of a vinyl nucleophile to a cyclopentenone is a viable forward synthetic step. Alternatively, the disconnection of the C2-C3 and C4-C5 bonds of the ring points towards an intramolecular aldol (B89426) condensation of a linear dicarbonyl compound. A 1,5-dicarbonyl precursor, specifically hept-6-en-2-one, could cyclize to form the desired five-membered ring with the ethenyl group already in place.

Functional Group Interconversion: The ketone functionality can be seen as arising from the oxidation of a corresponding secondary alcohol, 3-ethenylcyclopentan-1-ol. The ethenyl group itself could be formed from the elimination of a suitable leaving group or via a Wittig-type reaction on a precursor containing an aldehyde at the 3-position, such as 3-oxocyclopentane-1-carbaldehyde.

Direct Synthesis Approaches to this compound

Direct synthesis of this compound in a single or few steps is challenging and often relies on cycloaddition or cyclization reactions where the precursors are specifically chosen to yield the target structure.

One potential direct approach involves the use of vinyl cations as precursors to cyclopentenones. Lewis acid-mediated reactions of specific β-hydroxy-α-diazo carbonyls can generate vinyl cation intermediates, which can then undergo cyclization to form cyclopentenone ring systems. While not a direct synthesis of the saturated ketone, subsequent reduction would yield the target compound.

Cyclopentanone-Based Synthesis of Ethenyl Cyclopentanone Derivatives

These strategies commence with a pre-formed cyclopentanone ring or its immediate precursors, followed by the introduction or modification of substituents to yield the desired this compound.

Aldol Condensation Strategies

Intramolecular aldol condensation is a powerful tool for the formation of cyclic ketones, including cyclopentanones. libretexts.orgkhanacademy.orglibretexts.orgyoutube.com The reaction involves the base- or acid-catalyzed cyclization of a dicarbonyl compound. libretexts.orgkhanacademy.orglibretexts.orgyoutube.com For the synthesis of a 3-substituted cyclopentenone, a 1,4-dicarbonyl compound is a suitable precursor. libretexts.orglibretexts.org For instance, the intramolecular aldol condensation of heptane-2,6-dione, when treated with a base, can lead to the formation of a five-membered ring. youtube.com If the substrate is appropriately unsaturated, such as a hept-6-en-2-one derivative, the resulting aldol adduct can be dehydrated to form a vinyl-substituted cyclopentenone, which can then be reduced to this compound. The selectivity in these reactions is often dictated by the stability of the resulting ring, with five- and six-membered rings being thermodynamically favored. libretexts.orglibretexts.org

Annulation Reactions

Annulation reactions provide a route to construct a new ring onto an existing structure. While the Robinson annulation is a classic method for forming six-membered rings via a Michael addition followed by an aldol condensation, analogous strategies can be adapted for cyclopentanone synthesis. wikipedia.orgnrochemistry.comresearchgate.netorganic-chemistry.orgbyjus.comfiveable.me These typically involve the reaction of a ketone enolate with a Michael acceptor that contains the necessary carbon framework to form the five-membered ring. For example, a [4+1] annulation approach could be employed, where a four-carbon unit is reacted with a one-carbon unit to form the cyclopentanone ring.

Functionalization of Pre-formed Cyclopentanone Rings

This is a common and versatile approach. The ethenyl group can be introduced at the 3-position of a cyclopentanone derivative through several methods:

Conjugate Addition: The 1,4-conjugate addition (Michael addition) of a vinyl nucleophile to an α,β-unsaturated cyclopentenone, such as 2-cyclopenten-1-one, is a direct method to install the vinyl group at the 3-position. wikipedia.org Organocuprates, particularly lithium divinylcuprate, are effective reagents for this transformation. wikipedia.org The reaction proceeds via the formation of a copper(III) intermediate after the nucleophilic addition of the cuprate to the β-carbon of the enone. wikipedia.org

Alkylation of Enolates: A cyclopentanone can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then act as a nucleophile and react with a vinyl electrophile, such as a vinyl halide, in an SN2 reaction to form the C-C bond at the α-position. However, direct alkylation with simple vinyl halides can be challenging.

Wittig Reaction: A precursor such as 3-oxocyclopentane-1-carbaldehyde can be selectively reacted with a phosphonium ylide, such as methylenetriphenylphosphorane (Ph3P=CH2), in a Wittig reaction to form the ethenyl double bond. nih.govresearchgate.netsciepub.comiaea.org This method is highly reliable for the formation of alkenes from carbonyl compounds.

Ethenyl Ketone-Based Synthesis Strategies

In these approaches, a molecule already containing a vinyl ketone moiety is used as a key building block for the construction of the cyclopentanone ring.

Enone Synthesis Methodologies Relevant to this compound

The cyclopentenone framework is a common structural motif in organic chemistry and serves as a key precursor for substituted cyclopentanones. thieme-connect.com Several classical and modern reactions are employed for its construction.

Nazarov Cyclization: This is an acid-catalyzed electrocyclic reaction of divinyl ketones to form cyclopentenones. wikipedia.org The reaction proceeds under thermal or Lewis acid-catalyzed conditions. Modern variations have expanded the scope and utility of this reaction, making it a powerful tool for cyclopentenone synthesis. organic-chemistry.org For instance, β-alkoxy divinyl ketones can undergo this reaction to yield 5-oxycyclopent-2-enones. organic-chemistry.org

Pauson-Khand Reaction: This reaction involves the cobalt-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. thieme-connect.comwikipedia.org This method is highly versatile for constructing the cyclopentenone core with various substitution patterns. Rhodium catalysts have also been employed to facilitate this transformation under milder conditions. organic-chemistry.org

Ring-Closing Metathesis (RCM): Diene precursors can be cyclized using catalysts like Grubbs' catalyst to form cyclopentenes, which can then be oxidized to the corresponding enone. wikipedia.org

Intramolecular Hydroacylation: Rhodium catalysts can effect the intramolecular hydroacylation of 4-alkynals, providing a direct route to cyclopentenones. organic-chemistry.org

These methods provide access to cyclopentenone intermediates, which can then be functionalized at the β-position (C3) to introduce the ethenyl group.

Cross-Coupling Approaches for Ethenyl Moiety Introduction

The introduction of the ethenyl (vinyl) group onto the cyclopentanone ring is commonly achieved through transition metal-catalyzed cross-coupling reactions. These methods typically involve reacting a cyclopentenone derivative, such as a vinyl triflate or halide, with an organometallic vinylating agent.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with a halide or triflate. To synthesize this compound, 3-(triflyloxy)cyclopent-2-en-1-one could be coupled with a vinylboronic acid or its ester, such as 2,4,6-trivinylcyclotriboroxane. orgsyn.org This approach is known for its mild reaction conditions and tolerance of various functional groups. acs.org

Stille Coupling: This reaction involves the coupling of an organostannane (e.g., vinyltributyltin) with an organic halide or triflate, catalyzed by palladium. orgsyn.org It is a highly effective method for forming carbon-carbon bonds.

Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide/triflate. While often used to vinylate aryl halides, it can be adapted for the synthesis of vinyl-substituted cyclic systems. orgsyn.orgcem.com

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide or triflate, catalyzed by nickel or palladium. cem.com Organozinc compounds are often more reactive than their boron or tin counterparts.

The choice of coupling partner and catalyst system is crucial for achieving high yields and selectivity. The table below summarizes some common vinylating agents used in these reactions.

| Coupling Reaction | Vinylating Agent | Catalyst (Typical) |

| Suzuki-Miyaura | Vinylboronic acid / ester | Palladium(0) complexes |

| Stille | Tributyl(vinyl)tin | Palladium(0) complexes |

| Heck | Ethene | Palladium(0) complexes |

| Negishi | Vinylzinc halide | Nickel or Palladium complexes |

Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is critical, as the C3 position is a stereocenter. Enantioselective and diastereoselective methods are employed to produce specific stereoisomers.

Enantioselective Catalysis in this compound Synthesis

Enantioselective catalysis utilizes chiral catalysts to create the desired enantiomer of a product from a prochiral substrate. semanticscholar.org

Asymmetric Conjugate Addition: A primary strategy involves the enantioselective conjugate addition of a vinyl nucleophile to cyclopent-2-en-1-one. This can be achieved using a chiral copper catalyst with a vinyl Grignard reagent or a vinylaluminum species. The chiral ligand on the metal coordinates in a way that blocks one face of the enone, directing the incoming nucleophile to the other face.

Multicatalytic Cascade Reactions: Complex cyclopentanones can be synthesized with high enantioselectivity using one-pot cascade reactions involving multiple catalysts. For example, a secondary amine catalyst can facilitate a Michael addition, followed by an N-heterocyclic carbene (NHC) catalyzed intramolecular reaction to form a functionalized cyclopentanone with multiple stereocenters. nih.gov

Palladium-Catalyzed Asymmetric Cycloadditions: Formal [3+2] cycloadditions using palladium catalysts with chiral ligands can construct the cyclopentane (B165970) ring enantioselectively. nih.gov For instance, the reaction of vinyl cyclopropanes with electron-poor olefins can yield highly functionalized cyclopentanes with excellent enantiomeric excess (ee). nih.gov

The table below presents selected data from an exemplary palladium-catalyzed asymmetric [3+2] cycloaddition for synthesizing substituted cyclopentanes, illustrating the potential of such methods. nih.gov

| Entry | Ligand | Solvent | Yield (%) | dr | ee (%) |

| 1 | L1 | Toluene | 64 | 19:1 | 96 |

| 2 | L1 | CH2Cl2 | 77 | 8:1 | 91 |

| 3 | L1 | Dioxane | 82 | 14:1 | 94 |

Data adapted from a study on palladium-catalyzed cycloadditions, demonstrating high enantioselectivity. nih.gov

Diastereoselective Control Strategies

When a molecule already contains a stereocenter, diastereoselective reactions can be used to control the formation of a new stereocenter relative to the existing one.

Substrate Control: An existing chiral center in a reactant can direct the stereochemical outcome of a subsequent reaction. For the synthesis of derivatives of this compound, a substituent on the cyclopentanone ring can sterically hinder one face of the molecule, forcing an incoming reagent to attack from the less hindered face. This approach is fundamental in synthesizing complex natural products.

Reagent Control: Chiral reagents can be used to induce diastereoselectivity. For example, the reduction of a ketone or the addition of a nucleophile can be rendered diastereoselective by using a bulky reagent that interacts selectively with one diastereotopic face of the substrate.

Aza-Michael Reactions: The functionalization of cyclopentenones via an aza-Michael reaction can proceed with excellent diastereoselectivity, which can be attributed to hydrogen bonding interactions guiding the incoming nucleophile. thieme-connect.com

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. sigmaaldrich.com

Evans Oxazolidinone Auxiliaries: These are widely used auxiliaries. For example, an acetic acid derivative attached to an Evans auxiliary can be enolized and then reacted with a vinyl electrophile. The bulky substituent on the auxiliary blocks one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent removal of the auxiliary would provide an enantiomerically enriched precursor to this compound.

Pseudoephedrine Amides: Pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. wikipedia.org Deprotonation followed by alkylation with a vinyl electrophile precursor occurs with high diastereoselectivity, controlled by the stereocenters of the pseudoephedrine backbone.

Menthol-Based Auxiliaries: Chiral alcohols like menthol can be used as auxiliaries. For instance, condensation of menthol with a 1,3-cyclopentanedione derivative can create a mixture of diastereomers that may be separable, allowing for an enantioselective synthesis pathway. acs.org

The general scheme for a chiral auxiliary-mediated synthesis involves three key steps: coupling the auxiliary to the substrate, performing the diastereoselective reaction, and cleaving the auxiliary to release the chiral product. wikipedia.org

Reaction Mechanisms and Reactivity of 3 Ethenylcyclopentan 1 One

Carbonyl Reactivity of the Cyclopentanone (B42830) Moiety

The cyclopentanone portion of the molecule exhibits reactivity typical of cyclic ketones, centered around the electrophilic nature of the carbonyl carbon and the acidity of the adjacent α-hydrogens.

Like other carbonyl compounds with hydrogens on the α-carbon, 3-ethenylcyclopentan-1-one exists in a rapid equilibrium between its keto and enol forms. masterorganicchemistry.comlibretexts.org This process, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. leah4sci.com The keto form, containing the carbonyl group, is generally the more stable and predominant tautomer at equilibrium. libretexts.orgyoutube.com However, the presence of the enol form, even in small concentrations, is crucial for the reactivity at the α-carbon. libretexts.org

The tautomeric equilibrium can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.com

Acid-Catalyzed Tautomerism: In the presence of an acid, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. A weak base (like water) then removes a proton from the α-carbon to form the enol. masterorganicchemistry.comleah4sci.com

Base-Catalyzed Tautomerism: Under basic conditions, a base removes an acidic α-hydrogen, forming a resonance-stabilized intermediate known as an enolate. youtube.combham.ac.uk This enolate anion is a potent nucleophile. bham.ac.uk Protonation of the enolate oxygen yields the enol, while protonation of the α-carbon regenerates the ketone. youtube.com

The formation of the enolate is a critical step for many reactions involving the carbonyl compound. bham.ac.uk The acidity of the α-hydrogens in ketones (pKa ~19-21) allows for their removal by a sufficiently strong base, such as an alkoxide or lithium diisopropylamide (LDA), to generate the enolate. libretexts.orgbham.ac.uk The resulting enolate is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon or the oxygen atom. bham.ac.uk

| Condition | Description | Outcome | Reference |

|---|---|---|---|

| Base Type | Strong, non-nucleophilic bases like LDA are used to achieve irreversible and complete enolate formation. | Favors kinetic enolate. | bham.ac.uk |

| Temperature | Low temperatures (e.g., -78 °C) are often used to form the less substituted (kinetic) enolate. | Kinetic control. | bham.ac.uk |

| Solvent | Aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly used to solvate the metal cation of the base and prevent protonation of the enolate. | Stabilizes the enolate. | princeton.edu |

The carbonyl carbon of the cyclopentanone ring is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the C-O pi bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by a weak acid (such as water or a mild acid workup) yields the final alcohol product.

This reaction is fundamental to carbonyl chemistry and can be performed with a wide variety of nucleophiles. nih.gov Hard nucleophiles, such as Grignard reagents or organolithium compounds, readily add to the carbonyl carbon. nih.gov

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride Ion (H⁻) | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol |

| Organometallic Reagents (R⁻) | Grignard Reagents (R-MgBr), Organolithiums (R-Li) | Tertiary Alcohol |

| Cyanide Ion (CN⁻) | Hydrogen cyanide (HCN), Sodium cyanide (NaCN) | Cyanohydrin |

| Alkoxide Ions (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) in alcohol | Hemiacetal/Acetal |

Alpha-substitution reactions occur via the enolate intermediate. The enolate, being nucleophilic at the α-carbon, can react with a range of electrophiles to form a new bond at the position adjacent to the carbonyl group. bham.ac.uk This is a powerful method for forming new carbon-carbon bonds.

The reaction typically involves two steps:

Enolate Formation: Deprotonation of the α-carbon with a suitable base to generate the nucleophilic enolate. bham.ac.uk

Nucleophilic Attack: The enolate attacks an electrophile (E+). Soft electrophiles, such as most carbon electrophiles, tend to react at the carbon center (C-alkylation), which is the soft center of the enolate. bham.ac.uk

Common electrophiles used in these reactions include alkyl halides, other carbonyl compounds (in aldol (B89426) reactions), and esters (in Claisen condensations). The choice of base, solvent, and temperature can influence the regioselectivity and stereoselectivity of the reaction. princeton.edu

Ethenyl Group Reactivity and Transformations

The ethenyl group provides a second site of reactivity in the molecule. The electron-rich pi bond of the alkene is nucleophilic and readily undergoes addition reactions.

One of the most common reactions for alkenes is electrophilic addition. libretexts.org In this process, the pi bond of the ethenyl group acts as a nucleophile, attacking an electrophilic species. libretexts.orgmsu.edu The reaction proceeds through a carbocation intermediate.

The general mechanism involves two main steps:

Electrophilic Attack: The pi electrons of the double bond attack an electrophile (E+), forming a new sigma bond to one of the carbons and leaving the other carbon with a positive charge, creating a carbocation intermediate. libretexts.orgquora.com

Nucleophilic Capture: A nucleophile (Nu-) attacks the electrophilic carbocation, forming a second new sigma bond and yielding the final addition product. libretexts.org

When an unsymmetrical reagent like a hydrogen halide (HX) is added to the ethenyl group, the reaction is regioselective and follows Markovnikov's Rule. msu.edupressbooks.pub This rule states that the hydrogen atom adds to the carbon of the double bond that already has the greater number of hydrogen atoms. msu.edu This occurs because the addition of the proton to the terminal carbon of the ethenyl group generates a more stable secondary carbocation, as opposed to the less stable primary carbocation that would form if the proton added to the other carbon. pressbooks.pub

| Reagent | Electrophile (E⁺) | Nucleophile (Nu⁻) | Product | Regioselectivity |

|---|---|---|---|---|

| H-Br | H⁺ | Br⁻ | 3-(1-Bromoethyl)cyclopentan-1-one | Markovnikov |

| Cl-Cl | Cl⁺ (formal) | Cl⁻ | 3-(1,2-Dichloroethyl)cyclopentan-1-one | N/A (symmetrical) |

| H₂O, H⁺ catalyst | H⁺ | H₂O | 3-(1-Hydroxyethyl)cyclopentan-1-one | Markovnikov |

In the context of the ethenyl group, a common radical reaction is radical addition, such as the addition of HBr in the presence of peroxides (radical initiators). This reaction proceeds via an anti-Markovnikov mechanism.

The mechanism involves three stages:

Initiation: The peroxide initiator forms radicals, which then react with HBr to generate a bromine radical (Br•).

Propagation: The bromine radical adds to the double bond at the terminal carbon to form the more stable secondary carbon radical. This radical then abstracts a hydrogen atom from another molecule of HBr to form the product and regenerate a bromine radical.

Termination: Two radicals combine to end the chain reaction.

This anti-Markovnikov regioselectivity is a hallmark of radical addition to unsymmetrical alkenes and provides a complementary method to electrophilic addition for synthesizing substituted alkanes.

Cycloaddition Reactions

This compound possesses two distinct π-systems capable of participating in cycloaddition reactions: the electron-deficient double bond of the cyclopentenone ring and the unactivated terminal double bond of the vinyl group. The differing electronic nature of these two sites allows for potential chemoselectivity.

Diels-Alder Reaction ([4+2] Cycloaddition): In a normal-demand Diels-Alder reaction, the cyclopentenone's electron-poor double bond serves as an excellent dienophile. wikipedia.orgmasterorganicchemistry.com The reactivity is enhanced by the electron-withdrawing effect of the adjacent carbonyl group. libretexts.orgyoutube.com It will react with electron-rich dienes to form bicyclic adducts. The isolated vinyl group is a much less reactive dienophile and would require more forcing conditions or reaction with a highly reactive, electron-deficient diene in an inverse-electron-demand scenario. wikipedia.org

1,3-Dipolar Cycloaddition: Both alkene moieties can act as dipolarophiles in reactions with 1,3-dipoles (e.g., azides, nitrile oxides, nitrones) to form five-membered heterocyclic rings. wikipedia.orgnih.gov The reaction is a powerful tool for heterocycle synthesis. nih.govorganic-chemistry.orgmdpi.com The electron-deficient nature of the enone double bond generally makes it more reactive towards electron-rich 1,3-dipoles compared to the isolated vinyl group. organic-chemistry.org

[2+2] Photocycloaddition: α,β-Unsaturated ketones are known to undergo [2+2] cycloadditions with alkenes upon photochemical excitation. nih.govmagadhmahilacollege.org Irradiation of this compound in the presence of another alkene could lead to the formation of a cyclobutane (B1203170) ring, typically involving the more reactive enone double bond. Intramolecular [2+2] photocycloaddition between the enone and the vinyl group is also a possibility, which would lead to a strained, fused tricyclic system.

| Reaction Type | Reactant Partner | Reactive Site on this compound | Expected Product Type |

|---|---|---|---|

| Diels-Alder ([4+2]) | Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) | Enone C=C | Substituted bicyclo[4.3.0]nonene |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Phenyl azide) | Enone C=C (preferred) | Fused cyclopentano-triazoline |

| Photochemical [2+2] | Alkene (e.g., Ethylene) | Enone C=C | Fused cyclobutano-cyclopentanone |

Conjugate Addition Chemistry (Michael-type Reactions) of this compound

The electron-deficient β-carbon of the cyclopentenone ring makes this compound an excellent substrate for conjugate addition, also known as the Michael reaction. wikipedia.orgmasterorganicchemistry.com

As a Michael acceptor, the α,β-unsaturated ketone system readily reacts with a wide variety of soft nucleophiles (Michael donors). youtube.comorganic-chemistry.org The reaction involves the addition of the nucleophile to the carbon-carbon double bond of the enone, specifically at the β-position relative to the carbonyl group. This 1,4-addition is driven by the formation of a stable enolate intermediate, which is subsequently protonated to yield the final product. masterorganicchemistry.com

Organocuprates, such as lithium dialkylcuprates (Gilman reagents), are particularly effective for achieving clean 1,4-addition to enones, minimizing the competing 1,2-addition (direct attack at the carbonyl carbon) that can be observed with harder nucleophiles like organolithium or Grignard reagents. chem-station.comucalgary.cawikipedia.orgmasterorganicchemistry.com

| Class of Michael Donor | Specific Example | Product Structure |

|---|---|---|

| Organocuprates | Lithium dimethylcuprate ((CH₃)₂CuLi) | 3-Ethenyl-2-methylcyclopentan-1-one |

| Enolates | Diethyl malonate anion | Diethyl 2-(3-ethenyl-2-oxocyclopentyl)malonate |

| Amines | Piperidine | 3-Ethenyl-2-(piperidin-1-yl)cyclopentan-1-one |

| Thiols | Thiophenol | 3-Ethenyl-2-(phenylthio)cyclopentan-1-one |

The conjugate addition of a nucleophile to this compound creates a new stereocenter at the C2 position. The stereochemical outcome of this addition is influenced by the existing stereocenter at the C3 position (assuming the starting material is a single enantiomer or diastereomer). Generally, the incoming nucleophile will approach the planar enolate intermediate from the face opposite to the bulky substituent at the adjacent carbon to minimize steric hindrance.

For this compound, this steric control dictates that the nucleophile will preferentially add to the face trans to the ethenyl group at C3. This results in the formation of a diastereomer with a trans relationship between the C2 and C3 substituents as the major product. The degree of diastereoselectivity can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Rearrangement Reactions Involving the this compound Scaffold

The structural motifs within this compound suggest the possibility of several rearrangement reactions, particularly under photochemical conditions, which are common for α,β-unsaturated ketones. magadhmahilacollege.orgacs.org

Photochemical Deconjugation: Upon irradiation, α,β-unsaturated ketones can undergo deconjugation, where the double bond migrates from the α,β- to the β,γ-position. This reaction proceeds through the formation of a dienol intermediate, which then re-ketonizes. rsc.org For this compound, this would result in the formation of 3-ethenylcyclopent-2-en-1-ol, which would tautomerize to yield 3-ethylidenecyclopentan-1-one.

Lumisantonin-type Rearrangement: A classic photochemical reaction of cyclohexadienones, this type of rearrangement can also be observed in simpler enone systems under UV irradiation. It involves a series of bond reorganizations that could potentially lead to the formation of bicyclic, cyclopropyl-containing ketone isomers. researchgate.net

Vinylcyclopropane-Cyclopentene Rearrangement Analogy: While not a direct rearrangement of the starting material, it is conceivable that a reaction (e.g., addition of a carbene to the vinyl group) could first generate a vinylcyclopropane (B126155) derivative. Such an intermediate would be primed to undergo the well-established vinylcyclopropane-cyclopentene rearrangement upon heating, leading to a bicyclic [3.3.0] octane (B31449) system. organicreactions.orgwikipedia.orgresearchgate.net

Oxidative and Reductive Transformations of this compound

The selective modification of the ketone or one of the two distinct double bonds is a key challenge in the chemistry of this compound. The outcome depends heavily on the choice of reagents and reaction conditions.

Oxidative Transformations: The electron-rich nature of the terminal vinyl group makes it more susceptible to electrophilic attack than the electron-poor enone double bond. Therefore, selective epoxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) is expected to occur at the vinyl group, yielding 3-(oxiran-2-yl)cyclopent-2-en-1-one. Dihydroxylation (e.g., with OsO₄) would also preferentially occur at the vinyl position. Ozonolysis (O₃) followed by a reductive or oxidative workup would cleave the double bonds, leading to aldehydes or carboxylic acids.

Reductive Transformations: A variety of reagents can be used to selectively reduce the different functional groups. Catalytic hydrogenation (H₂/Pd/C) is generally non-selective and will reduce both C=C bonds and, under more forcing conditions, the C=O group. spbu.ru However, high chemoselectivity can be achieved with specific reagents. For example, the Luche reduction (NaBH₄, CeCl₃) is highly selective for the 1,2-reduction of the ketone to an alcohol, leaving the enone system intact. Dissolving metal reductions (e.g., Li/NH₃) are classic methods for the 1,4-reduction of the enone double bond, which would yield this compound.

| Transformation | Reagent(s) | Group(s) Affected | Major Product |

|---|---|---|---|

| Oxidation | m-CPBA | Vinyl C=C | 3-(Oxiran-2-yl)cyclopent-2-en-1-one |

| Oxidation | O₃, then (CH₃)₂S | Vinyl C=C | (2-Oxocyclopent-3-en-1-yl)acetaldehyde |

| Reduction | NaBH₄, CeCl₃ (Luche Reduction) | Ketone C=O | 3-Ethenylcyclopent-2-en-1-ol |

| Reduction | Li, NH₃ (Birch Reduction) | Enone C=C | 3-Ethenylcyclopentanone |

| Reduction | H₂, Pd/C (controlled) | Vinyl C=C + Enone C=C | 3-Ethylcyclopentanone |

| Reduction | H₂, Lindlar's Catalyst | Vinyl C=C (potential selectivity) | 3-Ethylcyclopent-2-en-1-one |

Advanced Spectroscopic Methodologies for Structural and Stereochemical Elucidation of 3 Ethenylcyclopentan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 3-Ethenylcyclopentan-1-one. It provides detailed information about the chemical environment of individual protons and carbon atoms, allowing for the assembly of the molecular skeleton and the determination of its stereochemistry.

One-dimensional NMR spectra offer the initial and most fundamental data for confirming the core structure. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (splitting patterns), and integration values (proton count). The ¹³C NMR spectrum, typically proton-decoupled, shows the number of unique carbon atoms present in the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the ethenyl protons and the protons on the cyclopentanone (B42830) ring. The protons alpha to the carbonyl group (at C2 and C5) are diastereotopic and would appear as complex multiplets in the region of δ 2.0-2.5 ppm. The unique proton at the C3 stereocenter would also exhibit a complex multiplet, coupled to adjacent protons on the ring and the ethenyl group. The vinylic protons would appear in the downfield region (δ 5.0-6.0 ppm), with characteristic geminal and vicinal coupling constants.

The ¹³C NMR spectrum would confirm the presence of seven carbon atoms. The carbonyl carbon (C1) is the most deshielded, appearing significantly downfield (around δ 215-220 ppm). The two sp² carbons of the ethenyl group would be found in the δ 115-140 ppm range. The remaining four sp³ carbons of the cyclopentanone ring would appear in the upfield region.

Predicted ¹H and ¹³C NMR Data for this compound Note: The following data are predicted values based on spectroscopic principles and data from analogous compounds. Actual experimental values may vary.

| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1 (-C=O) | - | - | ~218.0 |

| C2 (-CH₂-) | ~2.3 - 2.5 | m | ~38.0 |

| C3 (-CH-) | ~2.6 - 2.8 | m | ~45.0 |

| C4 (-CH₂-) | ~1.8 - 2.1 | m | ~30.0 |

| C5 (-CH₂-) | ~2.1 - 2.3 | m | ~38.0 |

| C6 (=CH-) | ~5.7 - 5.9 | ddd | ~138.0 |

| C7 (=CH₂) | ~5.0 - 5.2 | m | ~116.0 |

While 1D NMR confirms the presence of the necessary fragments, 2D NMR experiments are crucial for establishing the precise connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the proton on C3 and the protons on C2, C4, and the ethenyl group, confirming the attachment of the vinyl substituent at the C3 position. It would also map out the coupling pathways within the cyclopentanone ring (H2-H3-H4-H5).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous assignment of the ¹H and ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. sdsu.edu This is vital for connecting non-protonated carbons (like the carbonyl C1) to the molecular framework. Key expected correlations would include the protons on C2 and C5 showing a cross-peak to the carbonyl carbon C1, and the ethenyl protons showing correlations to the C3 carbon of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, irrespective of whether they are bonded. NOESY is particularly important for determining the relative stereochemistry. For instance, it could reveal spatial proximity between one of the vinyl protons and specific protons on the cyclopentanone ring, helping to define the preferred conformation of the ethenyl substituent.

Predicted Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons (¹H) | Correlating Nucleus (¹H or ¹³C) | Information Gained |

| COSY | H3 | H2, H4, H6 | Confirms connectivity around the C3 position. |

| HSQC | H2, H3, H4, H5, H6, H7 | C2, C3, C4, C5, C6, C7 | Assigns protonated carbons directly. |

| HMBC | H2, H5 | C1, C3, C4 | Confirms position of protons alpha to the carbonyl. |

| HMBC | H6, H7 | C3 | Confirms the vinyl group's attachment point. |

| NOESY | H6 | H2 or H4 | Elucidates preferred conformation and relative stereochemistry. |

Since this compound possesses a stereocenter at the C3 position, it exists as a pair of enantiomers. Advanced NMR techniques can be employed to analyze enantiomeric mixtures.

Chiral Shift Reagents (CSRs): The addition of a chiral lanthanide shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), to an NMR sample of a chiral compound can induce diastereomeric interactions. libretexts.org These interactions cause the corresponding signals of the two enantiomers to resonate at slightly different frequencies, a phenomenon known as enantiomeric resolution. harvard.edu This allows for the direct visualization and quantification of the enantiomeric excess (ee) of a sample by integrating the separated signals. tcichemicals.comresearchgate.net

Anisotropic Effects: The magnetically anisotropic nature of the carbonyl (C=O) and ethenyl (C=C) groups creates distinct shielding and deshielding zones in their vicinity. Protons residing in these zones will experience shifts in their resonance frequencies. While complex, detailed analysis of these anisotropic effects, often aided by computational modeling, can provide clues about the molecule's preferred conformation and relative stereochemistry in more complex derivatives.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct fingerprint based on its functional groups.

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its two key functional groups.

Carbonyl Group (C=O): A strong, sharp absorption band is expected in the IR spectrum characteristic of a saturated five-membered ring ketone. The ring strain in the cyclopentanone moiety typically raises the C=O stretching frequency compared to an acyclic ketone. This band is predicted to appear around 1745 cm⁻¹. researchgate.net

Ethenyl Group (C=C and =C-H): The ethenyl group gives rise to several distinct bands. A medium-intensity band for the C=C double bond stretch is expected around 1640 cm⁻¹. The stretching vibrations of the sp² C-H bonds will appear as sharp peaks above 3000 cm⁻¹. Furthermore, strong out-of-plane C-H bending vibrations (wagging) characteristic of a monosubstituted alkene are expected in the 910-990 cm⁻¹ region.

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |

| C-H Stretch | sp² (Ethenyl) | 3010 - 3090 | Medium |

| C-H Stretch | sp³ (Alkyl) | 2850 - 2960 | Medium-Strong |

| C=O Stretch | Carbonyl (Ketone) | 1740 - 1750 | Strong |

| C=C Stretch | Ethenyl | 1635 - 1645 | Medium |

| C-H Bend | sp³ (Alkyl) | 1350 - 1470 | Medium |

| =C-H Bend (out-of-plane) | Ethenyl | 910 - 990 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information from its fragmentation patterns.

For this compound (C₇H₁₀O), HRMS would be used to measure the exact mass of the molecular ion (M⁺). The theoretical exact mass is 110.0732 u. An experimental measurement confirming this mass to within a few parts per million (ppm) provides unambiguous validation of the molecular formula.

Under electron ionization (EI), the molecular ion will undergo fragmentation, producing a unique mass spectrum. The fragmentation pattern provides clues to the molecule's structure. Key fragmentation pathways for ketones often involve cleavage adjacent to the carbonyl group (α-cleavage). libretexts.org

Molecular Ion (M⁺): A peak at m/z = 110 corresponding to the intact radical cation.

Loss of Ethenyl Radical: α-cleavage at the C3-C6 bond would result in the loss of a vinyl radical (•CH=CH₂, 27 u), leading to a stable acylium ion fragment at m/z = 83.

Ring Cleavage: Cleavage of the cyclopentanone ring can lead to various fragments. A common fragmentation for cyclopentanones involves the loss of ethylene (B1197577) (C₂H₄, 28 u) after initial α-cleavage, which would produce a fragment ion at m/z = 82. Another characteristic fragment for cyclopentanones is often observed at m/z = 55.

Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment | Proposed Neutral Loss |

| 110 | [C₇H₁₀O]⁺˙ | (Molecular Ion) |

| 83 | [C₅H₇O]⁺ | •C₂H₃ (Ethenyl radical) |

| 82 | [C₅H₆O]⁺˙ | C₂H₄ (Ethylene) |

| 55 | [C₃H₃O]⁺ | •C₄H₇ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Enone System

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for studying compounds containing chromophores, which are parts of a molecule that absorb light in the UV-visible region. The α,β-unsaturated ketone moiety within this compound, also known as an enone, constitutes a conjugated π-system that acts as a chromophore. This system gives rise to characteristic electronic transitions that are observable in a UV-Vis spectrum. wikipedia.orglibretexts.org

The electronic transitions of primary interest in the enone system are the π → π* (pi to pi star) and n → π* (n to pi star) transitions. libretexts.orguomustansiriyah.edu.iq

π → π Transition:* This transition involves the excitation of an electron from a π bonding molecular orbital to a π* antibonding molecular orbital. libretexts.org For conjugated systems like the one in this compound, this transition is of high intensity (large molar absorptivity, ε) and is strongly influenced by the structure of the chromophore. uomustansiriyah.edu.iqgoogleapis.com The position of the absorption maximum (λmax) for this transition can be reliably predicted using the Woodward-Fieser rules, which are a set of empirically derived correlations. chemistnotes.comwikipedia.org For this compound, a five-membered cyclic enone, the calculation is as follows:

Base value for a five-membered ring parent enone: 202 nm. googleapis.comjove.com

Increment for a double bond extending the conjugation (the ethenyl group): +30 nm. googleapis.comchemistnotes.com

Increment for an alkyl substituent at the β-position: +12 nm. jove.comyoutube.com

The predicted λmax is therefore approximately 244 nm.

n → π Transition:* This transition involves the promotion of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the carbonyl oxygen, to a π* antibonding molecular orbital. libretexts.org These transitions are characteristically of much lower intensity (ε values typically between 50-100) compared to π → π* transitions. googleapis.com They occur at longer wavelengths (lower energy) because non-bonding orbitals are higher in energy than π bonding orbitals. libretexts.orglibretexts.org For α,β-unsaturated ketones, this absorption band is typically found in the 310-330 nm region. googleapis.com

The presence of these distinct absorption bands in the UV-Vis spectrum provides strong evidence for the conjugated enone structure of this compound.

| Electronic Transition | Typical Wavelength (λmax) | Typical Molar Absorptivity (ε) | Orbital Promotion |

|---|---|---|---|

| π → π | ~244 nm (Predicted) | High (>10,000) | Bonding π → Antibonding π |

| n → π | ~310 - 330 nm | Low (50 - 100) | Non-bonding n → Antibonding π |

Integration of Spectroscopic Data for Comprehensive Structural Assignment

While UV-Vis spectroscopy is powerful for identifying the conjugated chromophore, a definitive structural elucidation of this compound requires the integration of data from multiple spectroscopic techniques. nih.govchimia.ch Methods such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) each provide complementary pieces of the structural puzzle. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the key absorptions would be the C=O and C=C stretching vibrations. The carbonyl (C=O) stretch for a five-membered ring ketone conjugated with a double bond is expected to appear around 1715-1720 cm⁻¹. This is a lower frequency compared to a simple saturated cyclopentanone (~1750 cm⁻¹) due to the delocalization of π-electrons in the conjugated system, which weakens the C=O double bond character. libretexts.org Additional sharp peaks corresponding to the C=C stretches of the enone and the vinyl group would appear in the 1600-1680 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed information about the carbon-hydrogen framework. uobasrah.edu.iq

¹H NMR: The proton NMR spectrum would reveal distinct signals for the ethenyl group protons (typically in the δ 5.0-6.5 ppm range) and the alkene proton on the cyclopentenone ring. The aliphatic protons on the saturated carbons of the ring would resonate further upfield. Spin-spin coupling patterns would help establish the connectivity between adjacent protons. fiveable.me

¹³C NMR: The carbon NMR spectrum would show the total number of non-equivalent carbons. libretexts.org The carbonyl carbon is the most deshielded, appearing significantly downfield (δ > 190 ppm). The four sp² carbons of the two double bonds would resonate in the olefinic region (δ 100-150 ppm), while the two sp³ carbons of the ring would be found upfield. mdpi.com

Mass Spectrometry (MS): MS provides the molecular weight and molecular formula of the compound. For this compound (C₇H₈O), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (108.0575). The fragmentation pattern offers further structural confirmation. Cyclic ketones often undergo characteristic fragmentations, such as α-cleavage (cleavage of the bond adjacent to the carbonyl group) and subsequent loss of small neutral molecules like carbon monoxide (CO) or ethylene (C₂H₄). optica.orgwhitman.edu

By combining these techniques, a complete and unambiguous structural assignment is possible. UV-Vis confirms the conjugated enone system, IR identifies the specific functional groups, NMR maps out the precise C-H framework and connectivity, and MS confirms the molecular formula and provides corroborating fragmentation data. This integrated approach is the cornerstone of modern chemical structure elucidation. nih.govacs.org

| Spectroscopic Method | Expected Key Data for this compound |

|---|---|

| UV-Vis | λmax ≈ 244 nm (π → π); λmax ≈ 310-330 nm (n → π) |

| IR | ~1715-1720 cm⁻¹ (C=O stretch, conjugated); ~1600-1680 cm⁻¹ (C=C stretches) |

| ¹H NMR | δ 5.0-6.5 ppm (ethenyl protons); other olefinic and aliphatic signals |

| ¹³C NMR | δ > 190 ppm (C=O); δ 100-150 ppm (4 x C=C); upfield signals for 2 x CH₂ |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z = 108; fragments corresponding to loss of CO, C₂H₄ |

Theoretical and Computational Chemistry Studies of 3 Ethenylcyclopentan 1 One

Electronic Structure Calculations

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method, for instance, provides a foundational understanding of the electronic structure by approximating the many-electron wavefunction as a single Slater determinant. While HF theory is a crucial starting point, it does not fully account for electron correlation, which can be significant for accurate energy and property predictions.

To incorporate electron correlation, post-Hartree-Fock methods like Møller-Plesset (MP) perturbation theory are employed. MP2, the second order of Møller-Plesset theory, is a common choice that offers a significant improvement over HF by including electron correlation effects. For 3-Ethenylcyclopentan-1-one, MP2 calculations would be expected to provide more accurate predictions of its geometry and relative energies of different conformers compared to the HF method.

Density Functional Theory (DFT) for Molecular Geometry and Energy Calculations

Density Functional Theory (DFT) has emerged as a popular and versatile method in computational chemistry due to its favorable balance between accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction.

Various exchange-correlation functionals are available within the DFT framework, with hybrid functionals like B3LYP often providing reliable results for organic molecules. For this compound, DFT calculations, particularly with a functional such as B3LYP, would be instrumental in determining its equilibrium geometry, bond lengths, bond angles, and the relative energies of its various conformers. These calculations are fundamental to understanding the molecule's stability and reactivity.

Basis Set Selection and Computational Efficiency

The choice of a basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets, such as those of the Pople type (e.g., 6-31G*, 6-311+G**) or the correlation-consistent basis sets of Dunning (e.g., cc-pVDZ, cc-pVTZ), provide a more accurate representation of the molecular orbitals but at a higher computational cost.

For a molecule like this compound, a balance must be struck between the desired accuracy and the computational resources available. A basis set like 6-31G* might be sufficient for initial geometry optimizations and frequency calculations, while a larger basis set like cc-pVTZ would be preferable for more accurate single-point energy calculations. The efficiency of these calculations is also dependent on the chosen method, with DFT generally being more computationally efficient than MP2 for a given basis set.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the five-membered ring and the rotational freedom of the ethenyl group in this compound give rise to a complex conformational landscape.

Exploration of Conformational Space for this compound

The cyclopentanone (B42830) ring can adopt various non-planar conformations, most notably the envelope and twist forms. The position of the ethenyl substituent at the 3-position will influence the relative stability of these conformers. A systematic conformational search, employing methods like molecular mechanics or semi-empirical methods followed by higher-level DFT or MP2 optimizations, would be necessary to identify the global minimum and other low-energy conformers on the potential energy surface. The orientation of the ethenyl group relative to the ring (e.g., equatorial vs. axial-like positions) will be a key determinant of conformational preference.

Dynamics of Ring Inversion and Ethenyl Group Rotation

The different conformers of this compound are not static but can interconvert through processes like ring inversion (pseudorotation for a five-membered ring) and rotation around the C-C single bond connecting the ethenyl group to the ring. Molecular dynamics (MD) simulations, which solve Newton's equations of motion for the atoms in the molecule, can provide insights into the timescales and pathways of these dynamic processes. By simulating the motion of the atoms over time, MD can reveal the barriers to ring inversion and ethenyl group rotation, offering a more complete picture of the molecule's dynamic behavior at finite temperatures.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. For a molecule like this compound, which possesses both a ketone functionality and a vinyl group, several reaction pathways, such as cycloadditions, Michael additions, or intramolecular rearrangements, could be investigated. Computational methods, particularly those based on density functional theory (DFT), are instrumental in mapping out the potential energy surfaces of these reactions to determine the most likely mechanistic pathways.

A critical step in understanding a reaction mechanism is the characterization of its transition state(s). The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction's feasibility and rate. For reactions involving this compound, computational chemists would use methods like DFT to locate and characterize the geometry of transition states. Properties such as the imaginary vibrational frequency, which confirms the structure as a true saddle point on the potential energy surface, would be calculated. However, at present, there are no published studies detailing the characterization of transition states for reactions specifically involving this compound.

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models can account for solvent effects using either implicit or explicit solvent models. nih.govpitt.edupitt.edu Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation. nih.govpitt.edupitt.edu For a molecule like this compound, the polarity of the solvent could affect the stability of charged intermediates or transition states. While the methodologies for modeling solvent effects are well-established, specific studies on how solvents influence the computational modeling of this compound are not available.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling in computational chemistry aims to forecast the outcome of a reaction, including its reactivity and selectivity (regio- and stereoselectivity), without performing the experiment. This can be achieved through various computational approaches, including the analysis of frontier molecular orbitals (HOMO-LUMO interactions) and the use of machine learning models trained on large datasets of known reactions. For this compound, predictive models could be employed to anticipate how it would react with different reagents. For example, in a Diels-Alder reaction where the ethenyl group acts as a dienophile, computational models could predict the preferred stereochemical outcome. As of now, there are no specific predictive models for the reactivity and selectivity of this compound published in the scientific literature.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors and reactivity indices are values calculated from the electronic structure of a molecule that provide insights into its chemical behavior. These descriptors, derived from conceptual DFT, include electronegativity, chemical hardness and softness, and the Fukui function, which identifies the most reactive sites in a molecule for nucleophilic and electrophilic attack. rasayanjournal.co.in For this compound, these descriptors could be calculated to predict its reactivity. For instance, the local softness or the values of the Fukui function at the carbonyl carbon and the carbons of the ethenyl group would indicate their relative susceptibility to attack by nucleophiles or electrophiles. A comprehensive analysis of the quantum chemical descriptors for this compound has not yet been reported.

Below is a hypothetical table of what such quantum chemical descriptors might look like for this compound, based on general principles for similar molecules. Note: These values are for illustrative purposes only and are not derived from actual calculations on this compound.

| Descriptor | Hypothetical Value | Significance |

| Global Descriptors | ||

| HOMO Energy | -6.5 eV | Related to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons. |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution. |

| Global Softness (S) | 0.38 | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | 2.79 | A measure of electrophilic character. |

| Local Descriptors (Fukui function, f(r)) | ||

| f+ at C=O carbon | 0.15 | Susceptibility to nucleophilic attack. |

| f- at C=C carbons | 0.12 (α-C), 0.10 (β-C) | Susceptibility to electrophilic attack. |

Applications of 3 Ethenylcyclopentan 1 One in Complex Organic Synthesis

Strategic Utility as a Chiral Synthon

In asymmetric synthesis, where the goal is the selective production of a single enantiomer of a chiral molecule, the starting materials must impart stereochemical control. york.ac.uk 3-Ethenylcyclopentan-1-one, when obtained in an enantiomerically pure form, is a valuable chiral synthon. The cyclopentanone (B42830) framework is a common feature in a wide array of biologically active natural products. nih.govnih.gov The strategic utility of this compound stems from several key features:

Defined Stereocenters: The carbon atom at position 3, to which the ethenyl group is attached, is a stereocenter. An enantiomerically pure starting material allows this stereochemistry to be carried through a synthetic sequence, influencing the stereochemical outcome of subsequent transformations.

Orthogonal Reactivity: The ketone and the ethenyl (vinyl) group represent two distinct functional groups that can be manipulated selectively under different reaction conditions. The ketone allows for nucleophilic additions or enolate formation, while the vinyl group can participate in additions, cycloadditions, or polymerization reactions. This orthogonality is crucial for multi-step synthetic strategies.

Conformational Rigidity: The five-membered ring provides a degree of conformational constraint, which can enhance stereoselectivity in reactions at adjacent positions by directing the approach of reagents to a specific face of the molecule.

The use of 3-arylcyclopentanones has been demonstrated as a key strategy in the enantioselective synthesis of various terpenoid natural products, where the cyclopentanone core is transformed into more complex polycyclic systems. nih.govnih.gov This highlights the potential of substituted cyclopentanones like this compound to serve as foundational chiral building blocks in the synthesis of complex targets.

Scaffold for the Construction of Fused and Bridged Cyclic Systems

The structure of this compound is particularly well-suited for annulation reactions—processes that build a new ring onto an existing one. This makes it an excellent scaffold for creating fused and bridged bicyclic systems, which are common cores in many natural products. nih.gov

Fused Systems via Robinson Annulation: The Robinson annulation is a powerful method for forming a six-membered ring onto an existing ketone. wikipedia.org It involves a tandem sequence of a Michael addition followed by an intramolecular aldol (B89426) condensation. byjus.commasterorganicchemistry.com In this context, this compound can react with an enolate (derived from another ketone) in a process that exemplifies this strategy. However, the more classical approach involves the vinyl ketone moiety of this compound acting as the Michael acceptor for an enolate, which subsequently cyclizes. For example, the enolate of a cyclohexanone (B45756) could add to the vinyl group of this compound, and a subsequent intramolecular aldol reaction would lead to a fused ring system. This method is a cornerstone for the synthesis of steroids and terpenoids. wikipedia.orgbyjus.com

Bridged Systems via Diels-Alder Reaction: The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene) to form a cyclohexene (B86901) ring. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com The ethenyl group of this compound can function as the dienophile. When reacted with a cyclic diene, such as cyclopentadiene, the Diels-Alder reaction produces a bridged bicyclic system. youtube.com The presence of the electron-withdrawing ketone group, while not directly conjugated to the double bond, can still influence the reactivity of the dienophile. This reaction is highly stereospecific and provides a reliable method for creating complex, three-dimensional structures with multiple stereocenters in a single step. youtube.com The synthesis of bicyclo[4.n.1]alkanones from cyclopentanone precursors has been demonstrated as a viable route to such complex frameworks. figshare.comnih.gov

Precursor in the Synthesis of Specific Natural Product Core Structures

The cyclopentane (B165970) ring is a fundamental structural unit in a vast number of natural products, particularly in the terpenoid family. ethz.ch The ability of this compound to undergo annulation and cycloaddition reactions makes it a strategic precursor for the synthesis of the core structures of these molecules.

For instance, many sesquiterpenoids and diterpenoids are built upon fused or bridged bicyclic skeletons. nih.gov The Robinson annulation provides a direct entry to the decalin (bicyclo[4.4.0]decane) framework, which is the core of many steroids and diterpenes. researchgate.net By choosing the appropriate reaction partner for this compound, chemists can construct these foundational ring systems efficiently.

Furthermore, the bicyclo[3.3.1]nonane architecture, found in over 1,000 natural products including the anticancer agent garsubellin A, represents a more complex target. nih.gov Synthetic strategies towards such molecules often rely on intramolecular cyclizations of functionalized cyclopentane or cyclohexane (B81311) precursors. The dual functionality of this compound allows for the introduction of necessary side chains and functional groups that can later be used to close the second ring, forming the characteristic bridged system.

Polymerization Applications of Ethenyl Ketone Moieties

The ethenyl ketone (vinyl ketone) group in this compound is a monomer that can undergo polymerization to form poly(vinyl ketones) (PVKs). nih.govstorkapp.me These polymers have attracted significant interest due to their unique photochemical properties. nih.gov

Polymerization of vinyl ketones can be achieved through conventional free-radical polymerization using initiators like azobisisobutyronitrile (AIBN). nih.gov However, this method often produces polymers with broad molecular weight distributions and limited architectural control. nih.gov

To overcome these limitations, modern controlled radical polymerization techniques have been applied. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, in particular, has proven highly successful for vinyl ketone monomers. nih.govresearchgate.net RAFT polymerization allows for the synthesis of well-defined PVKs with predictable molecular weights and low polydispersities (PDI values typically between 1.16 and 1.21). researchgate.netacs.org This level of control is crucial for designing materials with specific properties. The living characteristics of the RAFT process also enable the creation of more complex architectures, such as block copolymers, by sequential monomer addition. acs.orgrsc.org

| Polymerization Method | Initiator/Agent | Key Features | Typical PDI | References |

|---|---|---|---|---|

| Conventional Free-Radical | AIBN | Simple, widely used. | Broad (>1.5) | nih.gov |

| RAFT Polymerization | Trithiocarbonate RAFT agent + AIBN | Controlled molecular weight, living characteristics, enables block copolymers. | Narrow (1.1 - 1.3) | researchgate.netacs.org |

| Photoinduced Electron Transfer (PET-RAFT) | Organic Photoredox Catalyst (e.g., Eosin Y) | Uses visible light, can be performed in the presence of air. | Narrow | rsc.org |

| Self-Initiated Photopolymerization | None (monomer acts as initiator) | Uses blue light (e.g., 440 nm) to excite the vinyl ketone monomer. | Controlled | nih.govrsc.org |

Development of Functional Materials from this compound Derivatives

Polymers derived from this compound and other vinyl ketones are valuable as functional materials primarily due to their photodegradability. nih.govstorkapp.me The ketone group within each repeating unit of the polymer backbone is a chromophore that can absorb ultraviolet (UV) light. rsc.org Upon UV irradiation, the polymer undergoes backbone scission through Norrish Type I or Type II photolytic reactions. nih.govrsc.org

This photodegradable property is highly desirable for several applications:

"Green" or Environmentally Degradable Plastics: PVKs can be designed to break down upon prolonged exposure to sunlight, which could help mitigate plastic pollution. rsc.orgrsc.org

Photoresists in Microelectronics: In photolithography, a thin film of a polymer is coated on a substrate. When exposed to a pattern of light, the polymer's solubility changes. The photodegradability of PVKs allows them to function as positive-tone photoresists, where the exposed regions are degraded and washed away. mdpi.com

Sacrificial Materials: The ability to create well-defined block copolymers using RAFT polymerization allows for the fabrication of nanostructured materials. researchgate.netacs.org For example, a block copolymer containing a PVK block can be cast into a film, which self-assembles into a nanoscale pattern. Subsequent UV exposure selectively degrades the PVK domains, leaving behind a nanoporous material with a well-ordered structure. acs.orgmdpi.com

By incorporating this compound into copolymers with other monomers, the mechanical and thermal properties of the resulting material can be tuned while retaining the desirable photochemical responsiveness. rsc.org This makes polymers based on this scaffold highly versatile for the development of advanced, smart materials.

Q & A

Q. How can researchers ensure ethical compliance when studying hazardous derivatives of this compound?

What criteria define a robust research question for grant proposals targeting this compound applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.